molecular formula C12H12ClIO B2437899 1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287315-74-4

1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2437899
CAS No.: 2287315-74-4
M. Wt: 334.58
InChI Key: SSLOEBBMTXOHMH-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane core, which imparts significant strain and rigidity to the molecule. This structural motif is often explored in medicinal chemistry and materials science due to its potential to enhance the pharmacokinetic properties of drug candidates and the mechanical properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow processes for the efficient generation of intermediates and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be demethylated using boron tribromide (BBr3).

    Coupling Reactions: The phenyl ring can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

    Oxidation: Boron tribromide (BBr3)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with boron tribromide would result in a demethylated product.

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules due to its strained bicyclo[1.1.1]pentane core.

    Biology: Explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with improved metabolic stability and bioavailability.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with enhanced mechanical properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic outcomes.

Comparison with Similar Compounds

1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and phenyl-substituted compounds:

    Bicyclo[1.1.1]pentane Derivatives: These compounds share the strained bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly alter their chemical and biological properties.

    Phenyl-Substituted Compounds: Compounds with similar phenyl groups but different core structures, such as benzene or cyclohexane, can be compared to highlight the unique properties imparted by the bicyclo[1.1.1]pentane core.

List of Similar Compounds

  • 1-(2-Chloro-4-methoxyphenyl)-bicyclo[1.1.1]pentane
  • 1-(2-Chloro-4-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(2-Chloro-4-methoxyphenyl)-3-fluorobicyclo[1.1.1]pentane

These comparisons underscore the unique structural and functional attributes of this compound, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLOEBBMTXOHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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